[2-(Hydroxymethyl)oxolan-2-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-6(5-8)2-1-3-9-6/h7-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCSZMYPQLRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294632 | |
| Record name | tetrahydrofuran-2,2-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13386-57-7 | |
| Record name | NSC97504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrahydrofuran-2,2-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(hydroxymethyl)oxolan-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance Within the Oxolane Class of Compounds
[2-(Hydroxymethyl)oxolan-2-yl]methanol, systematically named as a derivative of oxolane (more commonly known as tetrahydrofuran), possesses a distinct structural feature: a geminal diol moiety attached to the second carbon of the five-membered cyclic ether ring. This arrangement, where two hydroxyl groups are bound to the same carbon atom, sets it apart from its more commonly studied isomer, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), in which the hydroxymethyl groups are positioned at opposite ends of the ring.
The oxolane or tetrahydrofuran (B95107) ring is a well-established structural motif in organic chemistry, known for its relative stability and its role as a versatile solvent. The introduction of functional groups, such as the geminal diol in this compound, imparts specific reactivity and potential for further chemical transformations. Geminal diols, or hydrates of aldehydes and ketones, are often transient species, existing in equilibrium with their corresponding carbonyl compounds. However, their stability can be influenced by the electronic and steric environment of the molecule. In the case of this compound, the cyclic ether structure may influence the stability and reactivity of the geminal diol.
The presence of two primary alcohol functionalities on a single carbon atom attached to the oxolane ring presents intriguing possibilities for polymer chemistry. Diols are fundamental building blocks for polyesters and polyurethanes. The specific geminal arrangement in this compound could lead to polymers with unique branching patterns and physical properties compared to those derived from diols with more separated hydroxyl groups.
Table 1: Comparison of this compound and its 2,5-isomer
| Feature | This compound | 2,5-Bis(hydroxymethyl)tetrahydrofuran |
| Structure | Geminal diol on an oxolane ring | Two hydroxymethyl groups at the 2 and 5 positions of a tetrahydrofuran ring |
| Hydroxyl Group Arrangement | Two -OH groups on the same carbon | -OH groups on different carbons |
| Potential Polymer Structure | Branched or pendant group incorporation | Linear polymer chains |
| Reactivity | Potential for equilibrium with a corresponding aldehyde/ketone | Typical reactivity of primary alcohols |
Overview of Current Research Trajectories Involving the Chemical Compound and Its Analogues
Bio-based and Sustainable Synthesis Approaches for Related Furanic and Oxolane Diols
The development of green and sustainable chemical processes has led to a focus on utilizing renewable biomass for the production of valuable platform chemicals and their derivatives. mdpi.comdigitellinc.com Furanic and oxolane diols, key monomers for bio-based polymers, are at the forefront of this research. frontiersin.orgrsc.org
Biomass-derived C6-furanic compounds, particularly 5-hydroxymethylfurfural (B1680220) (HMF), serve as a cornerstone for sustainable chemical synthesis. mdpi.com HMF is a versatile platform chemical produced from the dehydration of C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. researchgate.net
HMF can be converted into a variety of valuable derivatives, including the furanic diol 2,5-bis(hydroxymethyl)furan (BHMF). nih.govnih.gov BHMF is a crucial intermediate as it can be subsequently hydrogenated to produce the target oxolane diol, 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). frontiersin.org The reduction of HMF to BHMF is a well-studied process, utilizing various catalytic systems. nih.govresearchgate.net For instance, high yields of BHMF (up to 92%) can be achieved through the hydrogenation of HMF's carbonyl group over catalysts like MgAlOx at 180 °C. researchgate.net Another approach involves the direct conversion of fructose to BHMF over a Cu/ZnO/Al2O3 catalyst, achieving a 48.2% yield in a fixed-bed reactor. frontiersin.org This direct pathway from sugars to furanic diols represents a significant step in creating efficient biorefinery processes.
Enzymatic polymerization has emerged as a powerful tool for the green synthesis of bio-based polyesters, offering a sustainable alternative to traditional metal-catalyzed methods. bioplasticsnews.comacs.org Lipases, particularly immobilized Candida antarctica Lipase B (CalB), have been successfully employed in the synthesis of furan-based polyesters using aromatic diols like 2,5-bis(hydroxymethyl)furan (BHMF). bioplasticsnews.comacs.org
These enzymatic syntheses are typically conducted via a two-stage polycondensation reaction. nih.govacs.org The process often involves reacting a furan-based monomer, such as dimethyl 2,5-furandicarboxylate (DMFDCA), with a diol like BHMF or other aliphatic diols. acs.orgresearchgate.net The reaction can be carried out in a solvent like diphenyl ether or under solvent-free conditions to enhance its green credentials. bioplasticsnews.comacs.org Researchers have optimized these enzymatic methods by adjusting parameters such as temperature, reaction time, and monomer ratios to achieve high yields (over 90%) and control the molecular weight of the resulting polymers. bioplasticsnews.comacs.org
While direct enzymatic synthesis of the small molecule this compound is not the primary focus of these studies, the successful use of enzymes to polymerize analogous furan diols demonstrates the potential of biocatalysis in the broader field of sustainable diol chemistry. acs.orgresearchgate.net
Ionic liquids (ILs) are recognized as green designer solvents due to their unique properties, including negligible vapor pressure, high thermal stability, and recyclability. doi.orgpharmacyjournal.inijbsac.org These characteristics make them attractive alternatives to volatile organic compounds (VOCs) in chemical synthesis. doi.org
In the context of furan diol synthesis, ionic liquids have been used to create more efficient and environmentally friendly processes. doi.orgresearchgate.net For example, a rapid and efficient method for synthesizing 2-(D-glycero-1,2-dihydroxyethyl)furan from D-glucal has been developed using a system of [Bmim][MSO4]/InCl3·3H2O at room temperature. doi.org This method provides high yields (up to 79%) and allows for the ionic liquid to be recycled and reused multiple times without significant loss of activity. doi.org The use of ILs can lead to novel chemical reactivity and simplifies product isolation, often allowing for easy separation of the product from the catalyst-solvent system. researchgate.netdoi.org This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of toxic and hazardous materials. pharmacyjournal.in
Targeted Chemical Synthesis of this compound
The targeted synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) is primarily achieved through the catalytic hydrogenation of biomass-derived furan compounds, most notably 5-hydroxymethylfurfural (HMF) or its derivative, 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.orggoogle.com
The synthesis of 2,5-tetrahydrofurandimethanol typically involves a two-stage catalytic hydrogenation process in a hydrogen atmosphere. google.com
The starting material is often a solution containing 5-hydroxymethylfurfural (HMF). google.com The reaction proceeds in two sequential stages with distinct conditions:
First Stage: This stage is conducted at a lower temperature and pressure. Typical conditions include a temperature range of 90-130°C, a pressure of 2-5 MPa, and a reaction time of 1-3 hours. google.com
Second Stage: The reaction mixture then proceeds to a second stage with more rigorous conditions. The temperature is elevated to 150-170°C, the pressure is increased to 7-10 MPa, and the reaction time is extended to 4-10 hours. google.com
A variety of catalysts can be employed, with the mass ratio of the HMF raw material to the catalyst typically ranging from 3-10 to 0.5-2. google.com The synergistic effects of bimetallic catalysts, such as those containing Cobalt and Copper (Co-Cu), have been shown to be effective in the hydrogenation and hydrogenolysis of HMF to produce diols and triols. rsc.org The choice of catalyst and the precise control of reaction conditions are crucial for directing the reaction towards the desired oxolane diol product. researchgate.netrsc.org
| Parameter | First Stage Reaction | Second Stage Reaction |
|---|---|---|
| Temperature | 90-130 °C | 150-170 °C |
| Pressure | 2-5 MPa | 7-10 MPa |
| Time | 1-3 h | 4-10 h |
Optimizing reaction parameters is essential for maximizing the yield and purity of 2,5-tetrahydrofurandimethanol in laboratory and industrial settings. researchgate.netsemanticscholar.orgmdpi.com Studies have shown that careful manipulation of temperature, pressure, and reaction time in the two-stage hydrogenation process can significantly impact the outcome. google.com
For example, in the synthesis from HMF, optimizing the first stage pressure to between 3.5 and 4 MPa resulted in an optimal yield of 79% and a conversion rate of 88%. google.com Further optimization of the reaction temperatures in both stages also plays a critical role. By setting the first stage temperature to 130°C and the second stage to 150°C, while maintaining the optimized pressures, the process can be fine-tuned for efficiency. google.com
The selection of an optimal catalyst and its ratio to the substrate is another key area of optimization. researchgate.net The goal is to achieve high conversion of the starting material (HMF or BHMF) with high selectivity towards the desired saturated diol, this compound. researchgate.netresearchgate.net Numerical optimization techniques and response surface methodology are often employed to determine the ideal operating conditions that lead to the highest product yield at the lowest cost. researchgate.netsemanticscholar.org
| Parameter | Optimized Condition | Result |
|---|---|---|
| First Stage Temperature | 130 °C | Yield: 79% Conversion: 88% |
| Second Stage Temperature | 150 °C | |
| First Stage Pressure | 3.5-4 MPa | |
| Second Stage Pressure | 6.5-7 MPa |
Chromatographic and Crystallization Techniques for Isolation and Purification
The isolation and purification of 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) from reaction mixtures are critical steps to ensure its suitability for subsequent applications, particularly in polymer synthesis. While specific, detailed protocols for BHMTHF are not extensively documented in publicly available literature, standard organic chemistry techniques such as chromatography and crystallization are undoubtedly applicable.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a documented analytical technique for monitoring the synthesis of the precursor, 2,5-bis(hydroxymethyl)furan (BHMF), and can be adapted for the purification of BHMTHF. nih.gov Column chromatography, a preparative technique, would be a primary method for purification.
Stationary Phase: Silica gel or alumina (B75360) would likely be effective stationary phases due to the polar nature of the diol functional groups in BHMTHF.
Mobile Phase: A polar solvent system would be required for elution. This typically involves a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate, methanol (B129727), or acetone). The polarity of the eluent would be gradually increased to first elute non-polar impurities, followed by the desired BHMTHF.
Crystallization Techniques: Crystallization is a powerful technique for purifying solid compounds. Given that the unsaturated precursor, BHMF, is a solid, it is plausible that BHMTHF, depending on the specific stereoisomer, could also be a solid at room temperature, making crystallization a viable purification method.
Solvent Selection: The choice of solvent is crucial. An ideal solvent would dissolve BHMTHF at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of crystals upon cooling. Solvents such as ethyl acetate, acetone, or a mixture of a good solvent (like methanol or ethanol) and an anti-solvent (like hexane or diethyl ether) could be effective.
Procedure: The crude BHMTHF would be dissolved in a minimal amount of a suitable hot solvent. The solution would then be slowly cooled to induce crystallization. Any remaining impurities would stay in the mother liquor. The resulting crystals would be isolated by filtration, washed with a small amount of cold solvent, and then dried.
Stereoselective Synthesis of this compound and Its Derivatives
The tetrahydrofuran ring of 2,5-bis(hydroxymethyl)tetrahydrofuran contains two stereocenters at positions 2 and 5. This gives rise to three possible stereoisomers: a pair of enantiomers with a trans relationship between the hydroxymethyl groups, and a meso compound with a cis relationship. The development of stereoselective synthetic methods is crucial for accessing these individual isomers, which may have distinct properties and applications.
Diastereoselective and Enantioselective Approaches
Strategies for the diastereoselective and enantioselective synthesis of substituted tetrahydrofurans can be applied to produce specific stereoisomers of BHMTHF. nih.gov
Diastereoselective Approaches: One common strategy involves the cyclization of an acyclic precursor where the stereochemistry of the newly formed centers is controlled by existing stereocenters in the molecule. For instance, the hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF) can lead to different diastereomers of BHMTHF. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition to the furan ring, thereby controlling the cis/trans stereochemistry.
Another powerful method is the intramolecular cyclization of epoxy alcohols. nih.gov A suitably substituted epoxy diol could be cyclized to form the tetrahydrofuran ring, with the stereochemistry of the epoxide and the alcohol influencing the final diastereoselectivity of the product.
Enantioselective Approaches: Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved through several methods:
Asymmetric Catalysis: The hydrogenation of the precursor BHMF using a chiral catalyst could, in principle, lead to an enantiomerically enriched product.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, has been explored for the synthesis of BHMF from 5-hydroxymethylfurfural (HMF). researchgate.net A similar biocatalytic reduction of a diketone precursor could be envisioned for the enantioselective synthesis of a specific stereoisomer of BHMTHF.
Oxidative Cyclization: The oxidative cyclization of γ-hydroxy alkenes is a known method for tetrahydrofuran synthesis. nih.gov Using a chiral oxidant or a chiral ligand on a metal catalyst during the cyclization of a suitable diene diol could induce enantioselectivity.
The table below summarizes various biocatalytic systems used for the synthesis of the key precursor, 2,5-bis(hydroxymethyl)furan (BHMF), from 5-hydroxymethylfurfural (HMF). These biocatalytic approaches could potentially be adapted for the stereoselective synthesis of BHMTHF from a suitable precursor.
| Biocatalyst | Substrate Concentration | Yield of BHMF | Time | Reference |
| Meyerozyma guilliermondii SC1103 | 100 mM | >99% selectivity | 12 h | nih.gov |
| Recombinant E. coli CCZU-K14 | 200 mM | 90.6% | 72 h | nih.gov |
| Recombinant S. cerevisiae | 250 mM | 94% | 24 h | researchgate.net |
| Burkholderia contaminans NJPI-15 | 700 mM (fed-batch) | 93.7% | 48 h | frontiersin.org |
| A. subglaciale F134 | 500 mM | 86% | N/A | nih.gov |
Chiral Starting Materials and Auxiliary Applications
An alternative to asymmetric catalysis is the use of chiral starting materials that are converted into the desired product without losing their stereochemical integrity.
Chiral Pool Synthesis: The "chiral pool" refers to readily available, inexpensive, and enantiomerically pure natural products. Carbohydrates, such as D-glucose or D-fructose, are excellent starting points for the synthesis of chiral furan derivatives and, by extension, tetrahydrofurans. Since 5-hydroxymethylfurfural (HMF), the precursor to BHMTHF, is derived from these sugars, it is conceivable to develop a synthetic route that preserves some of the original stereochemistry, leading to an enantiomerically enriched product.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. An asymmetric synthesis of 2,5-disubstituted tetrahydrofurans has been described that utilizes a chiral sulfoxide (B87167) auxiliary. nih.gov In this approach, a γ-hydroxyketone bearing the chiral sulfoxide is cyclized to an intermediate lactol, which is then reduced to the tetrahydrofuran. The presence of the chiral auxiliary directs the formation of one enantiomer over the other. After the key stereocenter-forming step, the auxiliary can be removed and recycled. This methodology could be adapted for the enantioselective synthesis of BHMTHF.
Reactivity of Hydroxyl Functional Groups in this compound
The two primary hydroxymethyl groups are the principal sites of reactivity in this compound, readily undergoing a variety of derivatization, oxidation, and reduction reactions.
Derivatization Reactions: Esterification, Etherification, and Acetal (B89532) Formation
Esterification: The primary alcohol groups of this compound can be readily esterified with carboxylic acids or their derivatives, typically under acidic catalysis (Fischer esterification) or in the presence of coupling agents. masterorganicchemistry.com While specific studies on the esterification of this compound are not extensively documented, the reactivity is expected to be similar to that of other primary alcohols. The reaction with a dicarboxylic acid could lead to the formation of polyesters, highlighting its potential as a monomer in polymer synthesis. The analogous furan-based diol, 2,5-bis(hydroxymethyl)furan (BHMF), has been successfully used in enzymatic and chemical esterification processes to produce bio-based polyesters. ncsu.edu
Etherification: The hydroxyl groups can also be converted to ethers through reactions such as the Williamson ether synthesis, involving deprotonation to form an alkoxide followed by reaction with an alkyl halide. Acid-catalyzed dehydration with alcohols can also yield ethers. For instance, the etherification of the related compound 2,5-bis(hydroxymethyl)furan (BHMF) with various alcohols has been reported to produce potential biodiesel candidates. researchgate.netrsc.org A study on the synthesis of bis(tetrahydrofurfuryl) ether from tetrahydrofurfuryl alcohol demonstrates the feasibility of ether formation on a similar scaffold. researchgate.net
Acetal Formation: The formation of acetals from this compound would require reaction with an aldehyde or a ketone under acidic conditions. nih.govlibretexts.orglibretexts.org The diol functionality could potentially lead to the formation of cyclic acetals if reacted with a suitable dicarbonyl compound. Given that geminal diols can be in equilibrium with their corresponding ketone, intramolecular or intermolecular acetal formation might be a competing pathway under certain conditions. nih.govmasterorganicchemistry.com
Interactive Data Table: Derivatization Reactions of Hydroxyl Groups
| Reaction Type | Reagents | Expected Product | Catalyst | Reference |
| Esterification | Carboxylic Acid (R-COOH) | Diester | Acid (e.g., H₂SO₄) | masterorganicchemistry.com |
| Etherification | Alkyl Halide (R-X) | Diether | Base (e.g., NaH) | rsc.org |
| Acetal Formation | Aldehyde (R-CHO) | Acetal | Acid (e.g., TsOH) | nih.govlibretexts.org |
Selective Oxidation and Reduction Pathways of the Hydroxymethyl Moieties
Selective Oxidation: The selective oxidation of the primary alcohol groups in this compound can yield aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. The selective oxidation of the analogous compound, tetrahydrofuran-2,5-dimethanol, to tetrahydrofuran-2,5-dicarboxylic acid using gold catalysts has been reported, proceeding through a monoacid intermediate. acs.org This suggests that a similar stepwise oxidation could be achievable for this compound. Various reagents, including those based on chromium, manganese, or more environmentally benign catalysts, could be employed for this transformation. uniba.itnih.gov
Selective Reduction: The reduction of the hydroxymethyl groups to methyl groups is a challenging transformation that would require harsh conditions, likely leading to ring-opening or other side reactions. More commonly, the hydroxyl groups might be converted to better leaving groups (e.g., tosylates) followed by reductive cleavage. The reduction of carboxylic acid derivatives of this compound back to the diol is a more feasible pathway, often accomplished with reagents like lithium aluminum hydride or borane. ntu.edu.sg
Oxolane Ring Reactivity and Transformations
The tetrahydrofuran ring in this compound is a relatively stable five-membered ether. However, under certain conditions, it can undergo ring-opening, rearrangement, and participate in reactions involving nucleophilic or electrophilic attack.
Acid-Catalyzed Ring-Opening Reactions of Oxolane Systems
The oxolane ring can be cleaved under strong acidic conditions, typically initiated by protonation of the ring oxygen. masterorganicchemistry.comkhanacademy.org This is followed by nucleophilic attack by a suitable species, leading to a chain-opened product. For instance, the acid-catalyzed ring-opening of tetrahydrofuran itself can lead to the formation of 1,4-butanediol (B3395766) in the presence of water. In the case of this compound, the presence of the hydroxymethyl groups could influence the regioselectivity of the ring-opening. Studies on the ring-opening of 2,2-disubstituted oxetanes suggest that the substitution pattern plays a crucial role in the reaction outcome. researchgate.net The ring-opening of the related 2,5-bis-(hydroxymethyl)-tetrahydrofuran (BHMTHF) is a key step in the production of valuable linear polyols like 1,2,6-hexanetriol. researchgate.net
Nucleophilic and Electrophilic Attack on the Oxolane Ring
Nucleophilic Attack: Direct nucleophilic attack on the carbon atoms of the unstrained tetrahydrofuran ring is generally difficult due to the low electrophilicity of the C-O bonds. Such reactions typically require prior activation of the ring, for example, through the formation of an oxonium ion under acidic conditions, as discussed in the context of ring-opening.
Electrophilic Attack: The lone pairs of electrons on the oxygen atom of the oxolane ring make it susceptible to electrophilic attack. This is the initial step in acid-catalyzed ring-opening reactions. Other electrophiles, such as halogens in the presence of a Lewis acid, could potentially react at the alpha-carbon position, although such reactions are not well-documented for this specific compound. Reactions of furan derivatives with electrophiles are well-known, but the saturated nature of the oxolane ring significantly reduces its reactivity in this regard. pleiades.online
Rearrangement Reactions Involving the Oxolane Core
Rearrangement reactions involving the oxolane core of this compound are not extensively reported. However, rearrangement of substituted tetrahydrofurans is known in other contexts. For example, photochemical ring expansion of oxetanes can lead to tetrahydrofuran derivatives. rsc.orgrsc.org It is conceivable that under specific catalytic conditions, particularly those involving carbocation intermediates, rearrangements of the oxolane ring or its substituents could occur. The rearrangement of protected epoxy-alcohols into tetrahydrofuran derivatives highlights the potential for complex intramolecular transformations leading to or from the oxolane core. pleiades.online
Interactive Data Table: Oxolane Ring Transformations
| Reaction Type | Conditions | Potential Product(s) | Key Intermediates | Reference |
| Acid-Catalyzed Ring-Opening | Strong Acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O) | Linear Polyol | Oxonium Ion | masterorganicchemistry.comkhanacademy.orgresearchgate.net |
| Rearrangement | Photochemical or Catalytic | Isomeric Heterocycles | Carbocation/Radical | pleiades.onlinersc.orgrsc.org |
Applications of 2 Hydroxymethyl Oxolan 2 Yl Methanol and Its Derivatives in Advanced Chemical Synthesis
Role as a Building Block in Complex Organic Molecule Synthesis
The structural framework of [2-(Hydroxymethyl)oxolan-2-yl]methanol makes it an ideal precursor for building complex molecular architectures. The 2,2-disubstituted tetrahydrofuran (B95107) motif is present in numerous natural products and pharmacologically active compounds. nih.govresearchgate.netchemistryviews.org
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, with their efficacy often enhanced by modifications to the sugar moiety. digitellinc.comchemrxiv.org Modifications at the 4'-position of the furanose ring are particularly significant, leading to compounds with potent biological activity. digitellinc.com For instance, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (Islatravir) is a highly potent inhibitor of HIV reverse transcriptase, and other 4'-substituted analogues have shown promise against viruses like Hepatitis B (HBV) and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net
The synthesis of these complex analogues typically involves multi-step modifications of existing nucleosides or the use of other chiral precursors like L-arabinose. nih.gov While the oxolane ring of this compound is structurally analogous to the core of nucleosides, its direct application as a starting intermediate for 4'-substituted nucleosides is not a prominently documented synthetic route in the available literature. Established methods often rely on building the substituted sugar ring through different pathways, such as formal [3+2] or [4+2] annulation reactions using cyclopropane (B1198618) or cyclobutane (B1203170) precursors. core.ac.uk
The diol functionality of this compound allows it to be a precursor for a range of bioactive heterocyclic systems, notably those containing spirocyclic junctions or other complex ring fusions. The tetrahydrofuran core is a key structural feature in many protease inhibitors and other therapeutic agents. nih.gov
One important application is in the synthesis of spiro-heterocycles, where the two hydroxymethyl groups can be elaborated to form a second ring system spiro-fused at the C2 position of the oxolane ring. Spiro-thiazolidine and spiro-oxazolidine (B91167) derivatives, for example, are known to possess a wide spectrum of pharmaceutical activities, including anti-proliferative, anti-inflammatory, and anti-HIV properties. nih.govnih.govresearchgate.net The synthesis of such compounds often involves the condensation of a ketone with bifunctional reagents. researchgate.net The diol this compound can be conceptually transformed into a corresponding ketone or other reactive intermediate, making it a valuable starting point for generating novel spirocyclic drug candidates. Furthermore, the synthesis of chiral 2,2-disubstituted tetrahydrofurans, which are prevalent in bioactive natural products, can be achieved with high enantioselectivity, highlighting the utility of synthetic strategies that build upon such scaffolds. nih.govresearchgate.netrsc.org
Development of Chiral Ligands and Catalysts from Oxolane-Based Structures
The C2-symmetric nature and conformational rigidity of the oxolane scaffold make it an excellent platform for the design of chiral ligands used in asymmetric catalysis. These ligands can create a well-defined chiral environment around a metal center, enabling high stereocontrol in chemical reactions.
Chiral oxazoline-containing ligands are among the most successful classes of ligands in asymmetric catalysis due to their ready accessibility and modular nature. bldpharm.com They are typically synthesized from chiral β-amino alcohols. bldpharm.comrsc.orgdiva-portal.org this compound can serve as a precursor to the requisite chiral amino alcohols through standard functional group transformations.
The synthesis of the oxazoline (B21484) ring is commonly achieved through the reaction of a β-amino alcohol with nitriles, often catalyzed by zinc trifluoromethanesulfonate (B1224126) or other Lewis acids. nih.gov Microwave-assisted protocols have also been developed to provide these valuable compounds more efficiently and under greener conditions. rsc.org By incorporating the rigid oxolane backbone, the resulting oxazoline ligands can impart high levels of stereochemical control.
Similarly, this approach can be extended to create bidentate or tridentate ligands, such as bis(oxazolinyl)thiophenes or bis(imidazolinyl)thiophenes. These are synthesized by reacting a thiophene-2,5-dicarbaldehyde or related derivative with the appropriate chiral β-amino alcohols. mdpi.com The resulting ligands coordinate with metal ions to form highly effective and enantioselective catalysts.
Ligands derived from oxolane-based structures, particularly bis(oxazoline) (BOX) and related systems, have been extensively applied in a wide range of metal-catalyzed asymmetric reactions. nih.govresearchgate.net
Asymmetric Friedel–Crafts Alkylations: The Friedel–Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral copper(II) complexes of bis(oxazoline) ligands are highly effective catalysts for the asymmetric alkylation of indoles and other electron-rich aromatic compounds with electrophiles like β-nitrostyrenes. These reactions proceed with good yields and high enantioselectivities, providing chiral indolyl compounds that are valuable intermediates in pharmaceutical synthesis.
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acids, generated from metal salts (e.g., Cu(OTf)₂) and oxazoline-containing ligands, are widely used to catalyze enantioselective Diels-Alder cycloadditions. nih.gov The chiral ligand coordinates to the metal, which in turn activates the dienophile and controls the facial selectivity of the diene's approach, leading to the formation of cycloadducts with high diastereo- and enantioselectivity.
| Reaction Type | Ligand Type | Metal Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Friedel–Crafts Alkylation | Bis(oxazoline) | Cu(II) | Indole + β-Nitrostyrene | up to 76 | up to 81 |
| Diels-Alder Reaction | Bis(oxazoline) | Cu(II) | Cyclopentadiene + Acryloyloxazolidinone | >90 | 96 |
| Henry Reaction | Thiophene-bis(β-amino alcohol) | Cu(II) | Aromatic Aldehyde + Nitromethane | >99 | up to 94.6 |
To enhance catalytic activity and selectivity, researchers continuously design new ligands with more complex architectures. Incorporating the oxolane or oxazoline motif into polydentate structures is a common strategy. wisconsin.edu For example, linking two oxazoline rings with a pyridine (B92270) spacer creates the well-known tridentate "PyBOX" ligands. diva-portal.org These ligands form rigid complexes with a variety of metals and have proven to be exceptionally effective in numerous asymmetric transformations. diva-portal.org
The design can be further elaborated by creating macrocyclic ligands that combine a pyridine-bis(oxazoline) unit with another functional moiety, such as a crown ether. diva-portal.org Such bifunctional systems can engage in dual activation of substrates, potentially leading to novel reactivity and improved stereocontrol. The evaluation of these new polydentate ligands involves screening them in a battery of standard asymmetric reactions to assess their effectiveness in terms of yield, enantioselectivity, and substrate scope. nih.govdiva-portal.org The development of such sophisticated chiral ligands is crucial for advancing the field of asymmetric synthesis.
Role of 2 Hydroxymethyl Oxolan 2 Yl Methanol in Polymer Science and Sustainable Materials
Utilization as a Monomer for Bio-based Polymer Synthesis
The bifunctional nature of [2-(Hydroxymethyl)oxolan-2-yl]methanol allows it to act as a monomer in various polymerization reactions, particularly for producing bio-based polyesters and polyurethanes. Its hydrogenated furan (B31954) ring structure offers a more stable alternative to its furanic precursor, 2,5-bis(hydroxymethyl)furan (BHMF), especially at the elevated temperatures often required for polymerization. acs.orgnih.gov
Polycondensation is a primary route for integrating oxolane-derived diols into polymer backbones. In this process, the hydroxyl groups of this compound react with dicarboxylic acids (or their derivatives) to form polyesters, or with diisocyanates to form polyurethanes. ethernet.edu.et
Polyesters: The synthesis of polyesters involves reacting the oxolane diol with a suitable diacid or diester comonomer, typically under heat and vacuum with a catalyst to drive the reaction by removing the condensation byproduct (e.g., water or methanol). The properties of the resulting polyester (B1180765) are highly dependent on the choice of the comonomer. For instance, using a long-chain aliphatic diacid can lead to more flexible and biodegradable materials, while aromatic diacids can enhance rigidity and thermal stability. rsc.orgrug.nl While much of the literature focuses on the furanic analogue BHMF, the principles are directly applicable. acs.orgnih.gov For example, polyesters synthesized from BHMF and various aliphatic diacids have shown tunable thermal and rheological properties. rug.nl
Polyurethanes: For polyurethane synthesis, the diol's hydroxyl groups undergo an addition reaction with the isocyanate groups of a diisocyanate monomer. mdpi.com This reaction is highly efficient and typically does not produce a byproduct. The resulting polyurethane's properties are a function of both the diol (the "soft segment") and the diisocyanate (the "hard segment"). thescipub.com The incorporation of the cyclic ether structure from this compound can influence the polymer's flexibility, solvent resistance, and thermal characteristics. Bio-based polyols are increasingly sought to replace petroleum-based counterparts to improve the sustainability of polyurethane materials. ethernet.edu.et
| Polymer Type | Oxolane/Furanic Diol | Comonomer | Key Findings/Properties | Reference |
|---|---|---|---|---|
| Polyester | 2,5-Bis(hydroxymethyl)furan (BHMF) | Aliphatic Diacids (C4-C10) | Thermal and rheological properties can be tailored by varying the length of the aliphatic diacid. Polymers showed biodegradable character. | rsc.orgrug.nl |
| Polyester | 2,5-Bis(hydroxymethyl)furan (BHMF) | 2,5-Furandicarbonyl chloride | Solution polymerization was used to avoid thermal degradation of BHMF, producing a high-furan-content polyester. | acs.orgnih.gov |
| Polyurethane | 2,5-Bis(hydroxymethyl)furan (BHMF) | Methylene diphenyl diisocyanate (MDI) | Mechanochemical synthesis at room temperature yielded high molecular weight polyurethanes with moderate thermal stability, avoiding BHMF degradation issues. | acs.org |
| Polyurethane | General Bio-polyol | Diisocyanates (e.g., MDI, TDI) | The structure of the bio-polyol (soft segment) and the diisocyanate (hard segment) dictates the final properties, allowing for tailored materials from flexible foams to rigid elastomers. | mdpi.comthescipub.com |
Copolymerization is a powerful strategy to fine-tune the properties of polymers derived from this compound. By introducing a third or fourth monomer (a different diol or diacid) into the polymerization, a copolymer with a tailored microstructure and properties can be created. This approach allows for the modification of characteristics such as crystallinity, glass transition temperature (Tg), and mechanical strength. researchgate.net
For example, copolymerizing an oxolane-based diol with a furanic diester like 2,5-furandicarboxylic acid (FDCA) and a short-chain aliphatic diol such as ethylene (B1197577) glycol can produce a polymer with a blend of properties. acs.orgnih.gov The rigid furanic unit can enhance thermal stability and gas barrier properties, while the flexible oxolane and aliphatic units can improve processability and impact resistance. This strategy is key to developing fully bio-based polyesters that can compete with or outperform their petroleum-based counterparts. researchgate.netmdpi.com
Polymerization Mechanisms Involving this compound Structural Units
Beyond step-growth polycondensation, monomers containing hydroxymethyl cyclic ether structures can be involved in chain-growth polymerization mechanisms, most notably ring-opening polymerization, which can lead to unique polymer architectures.
Ring-opening polymerization (ROP) is a chain-growth mechanism where a cyclic monomer is opened by an initiator to form a linear polymer. youtube.comyoutube.com The driving force for ROP is the release of ring strain. Cyclic ethers with three- and four-membered rings (oxiranes and oxetanes, respectively) are highly strained and readily undergo ROP. researchgate.net In contrast, five-membered rings like oxolane (tetrahydrofuran) have significantly less ring strain, making their ROP more challenging and often requiring specific catalytic systems. youtube.comresearchgate.net
While the oxolane ring of this compound itself is unlikely to open under typical conditions, the hydroxyl groups can initiate the ROP of other, more strained cyclic monomers. Furthermore, related hydroxymethyl cyclic ethers with smaller rings, such as 3-ethyl-3-(hydroxymethyl)oxetane, are excellent monomers for cationic ring-opening polymerization (CROP). cmu.edukinampark.com In this mechanism, a cationic initiator activates the cyclic ether, which is then attacked by a nucleophile (like a hydroxyl group from another monomer), propagating the chain. youtube.com
A particularly interesting application of ROP with hydroxymethyl cyclic ethers is the synthesis of hyperbranched polymers. frontiersin.org Monomers of the ABx type, where A and B are functional groups that can react with each other, are ideal for creating these highly branched, tree-like structures in a single step.
Hydroxymethyl-substituted cyclic ethers like 3-ethyl-3-(hydroxymethyl)oxetane can act as "latent" AB2 monomers. cmu.edukinampark.com In the presence of a cationic initiator, the oxetane (B1205548) ring (the B group) can be opened by a hydroxyl group (the A group) from another monomer. As the polymer chain grows, new hydroxyl end-groups are formed, which can themselves initiate the opening of other oxetane rings, leading to a multibranching reaction and the formation of a hyperbranched polyether. kinampark.com This process, known as ring-opening multibranching polymerization (ROMBP), yields polymers with a high density of functional end-groups, low viscosity, and good solubility. cmu.eduresearchgate.net While oxetanes are more commonly used due to their higher reactivity, similar principles can be applied to develop systems using more stable oxolane precursors under specific catalytic conditions. kinampark.com
| Mechanism | Monomer Type | Resulting Architecture | Key Features | Reference |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Hydroxymethyl-substituted cyclic ethers (e.g., oxetanes) | Linear or Branched Polyethers | Driven by ring strain; reactivity is higher for 3- and 4-membered rings than for 5-membered oxolane rings. | researchgate.netcmu.edu |
| Ring-Opening Multibranching Polymerization (ROMBP) | Hydroxymethyl-substituted cyclic ethers (acting as AB2 monomers) | Hyperbranched Polyethers | One-step synthesis of highly branched polymers with numerous terminal hydroxyl groups. Results in globular structures with low viscosity. | cmu.edukinampark.comresearchgate.net |
Engineering of Sustainable Polymeric Materials with Oxolane-Derived Units
The incorporation of this compound and related structures into polymers is a key strategy for engineering sustainable materials. unistra.fr By utilizing this bio-based monomer, the reliance on fossil fuel feedstocks can be reduced, contributing to a more circular economy. rsc.org
The chemical structure of the oxolane unit directly influences the final properties of the material. The saturated, flexible five-membered ring can lower the glass transition temperature and increase the flexibility of polymers compared to those made with rigid aromatic or furanic monomers. This makes it a valuable component for creating bio-based elastomers and flexible films.
Furthermore, the presence of ether linkages and ester groups (in the case of polyesters) in the polymer backbone can render the materials susceptible to hydrolysis and enzymatic degradation, leading to enhanced biodegradability. rsc.orgrug.nl Research on polyesters derived from the furanic analogue BHMF has shown that biodegradability can be tailored by adjusting the length of aliphatic comonomers, a principle that extends to oxolane-based polymers. rug.nl These sustainable polymers are promising for applications in packaging, agriculture, and biomedical fields where biodegradability is a significant advantage. unistra.fr
| Property | Influence of Oxolane Unit | Potential Application |
|---|---|---|
| Sustainability | Derived from renewable biomass, reducing fossil fuel dependence. | Green packaging, consumer goods. |
| Flexibility | The non-planar, saturated ring structure introduces flexibility into the polymer chain. | Bio-based elastomers, adhesives, coatings. |
| Biodegradability | The presence of ester and ether linkages can provide sites for hydrolytic or enzymatic degradation. | Agricultural films, disposable packaging, biomedical devices. |
| Thermal Stability | The hydrogenated oxolane ring is more thermally stable than its unsaturated furan precursor (BHMF), allowing for higher processing temperatures. | Melt-processable thermoplastics. |
Stereochemistry and Chiral Aspects of 2 Hydroxymethyl Oxolan 2 Yl Methanol and Analogues
Analysis of Stereoisomerism and Diastereomerism in Oxolane Rings
Stereoisomerism refers to molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org In the context of the oxolane ring, a five-membered saturated heterocycle, the presence of substituent groups creates stereocenters, leading to various forms of isomerism.
Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org This occurs when a compound has two or more stereocenters and differs in the configuration at one or more, but not all, of these centers. wikipedia.org For instance, in substituted oxolane rings, the relative orientation of substituents (e.g., cis or trans) can result in diastereomeric pairs. These diastereomers possess distinct physical properties and can exhibit different chemical reactivity. wikipedia.org
Methodologies for Stereochemical Assignment and Control
Determining and controlling the absolute configuration of chiral centers within oxolane-containing molecules is crucial for understanding their function and for their application in fields such as asymmetric synthesis. Several advanced analytical techniques are employed for this purpose.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net Since enantiomers (mirror-image isomers) produce VCD spectra that are equal in magnitude but opposite in sign, this technique can be used to determine the absolute configuration of a molecule in solution. nih.govamericanlaboratory.com
The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum. schrodinger.com This prediction is typically achieved using ab initio or density functional theory (DFT) calculations for one of the enantiomers. americanlaboratory.com A strong correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com VCD is particularly valuable as it does not require the crystallization of the compound, a common limitation of other methods. americanlaboratory.comsoton.ac.uk The technique has proven effective for determining the absolute configurations of a wide range of chiral molecules, including complex natural products and conformationally flexible systems. nih.gov
Table 1: Comparison of Methodologies for Stereochemical Assignment
| Methodology | Principle | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Non-destructive, applicable to solutions and neat liquids, does not require crystallization. americanlaboratory.comsoton.ac.uk | Requires theoretical calculations for interpretation, can be sensitive to solvent and conformation. schrodinger.com |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays. | Provides a definitive and unambiguous determination of the absolute configuration and solid-state conformation. soton.ac.uk | Requires a single crystal of sufficient quality and size, which can be difficult to obtain. americanlaboratory.com |
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of crystalline compounds. soton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, providing an unambiguous determination of the molecule's absolute stereochemistry and conformation in the solid state. uwa.edu.auresearchgate.netjhu.edu
This technique is invaluable for characterizing both final products and key intermediates in a synthetic pathway. The structural information obtained from X-ray crystallography can confirm the stereochemical outcome of a reaction and provide insights into the mechanisms that govern stereocontrol. For instance, the structures of various tetrahydrofuran-complexed metal chlorides have been elucidated using this method, revealing details about their coordination geometry and stereochemistry. uwa.edu.au
Influence of Stereochemistry on Chemical Reactivity and Catalytic Performance
The specific three-dimensional arrangement of atoms and functional groups in a chiral molecule profoundly influences its chemical reactivity and its effectiveness as a catalyst. researchgate.net Stereoelectronic effects, which relate to the influence of orbital interactions on the structure and reactivity of a molecule, are particularly important in oxygen-containing heterocycles like oxolanes. basna.irrsc.org The orientation of lone pairs on the oxygen atom can affect the stability of adjacent reactive intermediates and transition states, thereby directing the course of a reaction. basna.ir
In the realm of asymmetric catalysis, the chirality of a ligand attached to a metal center is often the key to inducing enantioselectivity in a reaction. researchgate.netnih.govmdpi.com Chiral ligands create a chiral environment around the catalyst's active site, favoring the formation of one enantiomer of the product over the other. The specific stereochemistry of the ligand, including the arrangement of substituents on an oxolane ring, can dictate the efficiency and selectivity of the catalyst. acs.org Even subtle changes in the ligand's structure can lead to significant differences in catalytic performance, highlighting the critical role of stereochemical control in designing effective asymmetric catalysts. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxymethyl Oxolan 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For [2-(Hydroxymethyl)oxolan-2-yl]methanol, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic framework.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the tetrahydrofuran (B95107) ring and the two hydroxymethyl groups. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns would reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound is expected to show distinct peaks for the quaternary carbon at the 2-position, the carbons of the two hydroxymethyl groups, and the other carbons within the oxolane ring. The chemical shifts would be characteristic of carbons in an ether linkage and those bearing hydroxyl groups.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish definitive structural assignments. A COSY spectrum would confirm the ¹H-¹H coupling correlations within the ring structure, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Signals | Structural Interpretation |
| ¹H NMR | Multiplets for ring protons (C3, C4, C5), Singlets/Doublets for -CH₂OH protons, Broad singlet for -OH protons. | Reveals the chemical environment and connectivity of protons. The protons on the tetrahydrofuran ring would show complex splitting patterns due to coupling with their neighbors. |
| ¹³C NMR | Signal for quaternary C2, Signals for ring carbons (C3, C4, C5), Signal for -CH₂OH carbons. | Indicates the number of unique carbon environments. The C2 carbon, bonded to two oxygen atoms and two other carbons, would appear at a characteristic downfield shift. |
| 2D NMR | Cross-peaks in COSY showing ¹H-¹H correlations, Cross-peaks in HSQC/HMBC showing ¹H-¹³C correlations. | Confirms the bonding network. COSY would map the proton-proton adjacencies in the ring, while HSQC/HMBC would link protons to their respective carbons, solidifying the overall structure. |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₂O₃), HR-MS would provide an exact mass measurement with high accuracy (typically to within a few parts per million). This precise mass allows for the unambiguous determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass. Techniques like electrospray ionization (ESI) would likely be used to generate ions of the molecule, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, from which the exact mass of the neutral molecule can be calculated.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Interpretation |
| 3500 - 3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl (-OH) groups, characteristic of an alcohol. |
| 3000 - 2850 | C-H stretch | Corresponds to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl portions. |
| 1150 - 1050 | C-O-C stretch (asymmetric) | Confirms the presence of the ether linkage within the tetrahydrofuran (oxolane) ring. |
| 1050 - 1000 | C-O stretch | Relates to the stretching of the carbon-oxygen single bonds of the primary alcohol groups. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This powerful technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. The resulting crystal structure would confirm the molecular connectivity and also reveal details about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the packing of molecules in the solid state.
Other Advanced Analytical Techniques (e.g., SEM, EDX, BET-BJH for derivative materials)
While techniques like Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Brunauer-Emmett-Teller/Barrett-Joyner-Halenda (BET-BJH) analysis are not typically used for the structural elucidation of a small molecule itself, they are invaluable for characterizing materials derived from it.
Scanning Electron Microscopy (SEM): If this compound were used to synthesize polymers or composite materials, SEM would be employed to study the surface morphology and topography of these materials at a microscopic level.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX would be used to determine the elemental composition of the surface of a derivative material. For instance, if the compound were incorporated into a metal-organic framework, EDX could confirm the presence and distribution of the constituent elements.
BET-BJH Analysis: This technique is used to determine the surface area and pore size distribution of porous materials. If this compound were used as a building block for creating porous polymers or sorbents, BET-BJH analysis would be essential for characterizing their physical properties.
Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl Oxolan 2 Yl Methanol
Quantum Chemical Calculations for Molecular Structure and Conformation Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and conformational landscape of cyclic compounds like [2-(Hydroxymethyl)oxolan-2-yl]methanol. For the related compound, tetrahydrofurfuryl alcohol (THFA), which features a single hydroxymethyl group on a tetrahydrofuran (B95107) (THF) ring, computational studies have been instrumental. nih.govyorku.caresearchgate.net These studies have successfully disentangled its complex conformational space, identifying multiple stable conformers. nih.govyorku.caresearchgate.net
The THF ring itself is nonplanar and can adopt various puckered conformations, most notably the envelope (E) and twist (T) forms. nih.govd-nb.info In the E conformation, four of the ring atoms are coplanar, while the fifth is puckered. In the T conformation, three adjacent atoms are coplanar, with the other two puckered in opposite directions. d-nb.info The presence and orientation of the hydroxymethyl substituent(s) significantly influence the stability of these ring conformations. nih.govyorku.caresearchgate.net
For THFA, calculations have shown that the relative energies of different conformers are very close, often within a few kilojoules per mole. d-nb.info The orientation of the hydroxymethyl group, described as gauche or trans, plays a critical role in determining the most stable ring geometry. nih.govyorku.caresearchgate.net For instance, a gauche orientation of the CH2OH group in THFA favors an envelope ring geometry, whereas a different alignment stabilizes a twist form. nih.govyorku.caresearchgate.net It is highly probable that similar principles govern the conformational preferences of this compound, although the presence of a second hydroxymethyl group would introduce additional intramolecular interactions, such as hydrogen bonding, further influencing the relative stability of conformers.
Table 1: Predicted Conformational Data for Tetrahydrofuran Derivatives
| Feature | Description | Reference |
|---|---|---|
| Ring Conformations | Envelope (E) and Twist (T) forms are the most stable puckered structures for the tetrahydrofuran ring. | nih.govd-nb.info |
| Substituent Influence | The orientation of hydroxymethyl groups significantly impacts the stability of ring conformations. | nih.govyorku.caresearchgate.net |
| Intramolecular Interactions | Hydrogen bonding and other non-covalent interactions are crucial in stabilizing the lowest energy structures. | nih.govyorku.ca |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a key methodology for elucidating reaction mechanisms and characterizing the transition states of chemical processes. While specific studies on the reaction mechanisms of this compound are not readily found, computational approaches have been applied to understand the reactivity of similar molecules. For example, transition state calculations have been used to determine the energy barriers for interconversion between different conformers of THFA. nih.govyorku.caresearchgate.net These studies revealed low barriers for conversion, suggesting that conformational relaxation occurs readily. nih.govyorku.caresearchgate.net
This type of analysis could be extended to this compound to understand its reactivity in various chemical transformations, such as ring-opening reactions to form diols. researchgate.net Computational modeling can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. researchgate.net This involves locating the transition state structures and calculating their energies, which provides the activation energy of the reaction. Such studies are crucial for designing catalysts and optimizing reaction conditions for the synthesis of valuable chemicals from biomass-derived feedstocks like this compound. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. For THFA, quantum chemical calculations have been used in conjunction with rotational spectroscopy to assign the spectra of its stable conformers. nih.govyorku.caresearchgate.net This combined approach allows for the unambiguous identification of different conformers in the gas phase. nih.govyorku.caresearchgate.netd-nb.info
Similar computational methods can be used to predict various spectroscopic properties of this compound, such as its NMR, IR, and Raman spectra. The NIST Chemistry WebBook provides experimental IR spectra for the related THFA, which could serve as a benchmark for validating computational predictions. nist.govnist.gov By calculating the vibrational frequencies and NMR chemical shifts for different possible conformers of this compound, it would be possible to identify the most likely structures present in experimental samples. Discrepancies between predicted and experimental spectra can also provide insights into solvent effects and other intermolecular interactions.
Table 2: Computationally Predictable Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Relevance |
|---|---|---|
| Rotational Spectroscopy | Rotational constants, dipole moments | Identification of gas-phase conformers nih.govyorku.caresearchgate.net |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Structural confirmation and functional group analysis nist.govnist.gov |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants | Detailed structural elucidation in solution nih.govresearchgate.net |
In Silico Studies for Structure-Reactivity and Structure-Property Relationships
In silico studies are essential for establishing structure-reactivity and structure-property relationships, which are vital for designing new molecules with desired characteristics. While specific in silico studies on this compound are not prominent in the literature, the principles of such investigations are broadly applicable. These studies often involve calculating a range of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and thermodynamic properties. virtualchemistry.org
These descriptors can then be correlated with experimentally observed reactivity or physical properties. For example, the calculated atomic charges and frontier molecular orbitals can provide insights into the sites most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the chemical behavior of this compound in various reactions. Furthermore, in silico methods can be used to predict properties relevant to its applications, such as its efficacy as a solvent or its potential as a building block for polymers. lu.sewikipedia.org Molecular docking simulations, a common in silico technique, could also be employed to investigate the interaction of this compound with biological targets, should it be considered for pharmaceutical or biomedical applications. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(Hydroxymethyl)oxolan-2-yl]methanol, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Based on analogous tetrahydrofuran derivatives (e.g., ), a plausible route involves cyclization of diols under acidic conditions or epoxide ring-opening followed by hydroxylation. For example, step (g) in uses THF and amines for functionalization, which could be adapted for introducing hydroxymethyl groups.
- Yield optimization : Low yields (e.g., 46.3% in step (d) of ) may arise from side reactions. Strategies include:
- Temperature control (e.g., reflux vs. room temperature).
- Catalyst screening (e.g., Pd(PPh₃)₂Cl₂ in step (i) for coupling reactions).
- Solvent selection (e.g., anhydrous dioxane in step (i) to minimize hydrolysis).
- Purification : Column chromatography or recrystallization from methanol/water mixtures (as in step (e), ) can improve purity .
Q. How can the structural identity of this compound be confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : Compare ¹H/¹³C NMR data with PubChem records ( ). Key signals include:
- ¹H NMR : δ 3.6–4.0 ppm (oxolane ring protons), δ 1.5–2.0 ppm (hydroxymethyl protons).
- ¹³C NMR : δ 70–80 ppm (oxolane carbons), δ 60–65 ppm (hydroxymethyl carbons).
- Mass spectrometry : Molecular ion peak at m/z 118 (C₆H₁₀O₃) using ESI-MS.
- IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors ().
- Waste disposal : Segregate organic waste and consult institutional guidelines for solvent disposal ( ).
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S enantiomers) impact the reactivity of this compound?
- Stereoselective synthesis : Use chiral catalysts (e.g., enantiopure amines in step (g), ) to control the configuration of the hydroxymethyl group.
- Impact on biological activity : Enantiomers may exhibit divergent interactions with enzymes or receptors. For example, (R)-tetrahydrofurfuryl alcohol ( ) is a common chiral building block in pharmaceuticals.
- Analytical differentiation : Chiral HPLC or polarimetry can resolve enantiomers .
Q. How can contradictory data in reaction optimization (e.g., conflicting yield reports) be systematically addressed?
- Case study : If step (d) in yields 46.3% vs. step (b) at 97%, investigate:
- Reagent purity : Ensure POCl₃ and DMF are anhydrous.
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Alternative conditions : Replace POCl₃ with milder phosphorylating agents .
Q. What computational tools are available to predict the metabolic pathways of this compound?
- In silico modeling :
- BKMS_METABOLIC/REAXYS databases (): Predict oxidation to aldehydes or reduction to diols.
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .
Q. How does solvent choice influence the stability of this compound during long-term storage?
- Stability studies :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
